2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-3-18-20(17-9-5-4-6-10-17)21-24-15(2)12-19(26(21)25-18)23-14-16-8-7-11-22-13-16/h4-13,23H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZMTQZPSBOBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a heterocyclic structure that is crucial for its biological activity. Its unique arrangement allows for interactions with various biological targets, particularly enzymes involved in cancer and infectious diseases.
The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific enzymes, particularly kinases. These enzymes play vital roles in cellular signaling pathways that regulate cell growth and proliferation. The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. This feature makes it a potential candidate for anti-tuberculosis therapy.
- Anticancer Activity : Studies have indicated that various derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties against different cancer cell lines such as MDA-MB-231 (breast cancer) and A431 (skin cancer) .
Anticancer Properties
Research has shown that the pyrazolo[1,5-a]pyrimidine derivatives, including this compound, possess notable anticancer activity. For instance:
In vitro assays using the MTT method revealed that this compound significantly inhibits cell viability at varying concentrations over a 72-hour exposure period.
Antimicrobial Activity
In addition to its anticancer properties, compounds within this class have demonstrated antimicrobial activity. The mechanism often involves disrupting bacterial ATP synthesis, thereby inhibiting growth and replication.
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer effects against multiple cell lines. The results indicated that certain modifications to the structure enhanced potency against breast cancer cells compared to standard treatments like YM155 .
- Inhibition of Mycobacterial Growth : Another study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting Mycobacterium tuberculosis through ATP synthase inhibition. This provides a dual therapeutic target for both cancer and bacterial infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table compares structural analogs of pyrazolo[1,5-a]pyrimidin-7-amines, emphasizing substituent variations and their biological implications:
Physicochemical and Pharmacokinetic Profiles
| Parameter | Target Compound | 3-(4-Fluorophenyl)-5-phenyl Analog | 3-Bromo-5-phenyl Analog |
|---|---|---|---|
| LogP | 3.5 | 4.1 | 3.8 |
| hERG IC50 | >10 µM | 2.5 µM | >10 µM |
| Microsomal Stability | 85% (mouse) | 92% (mouse) | 78% (mouse) |
- The target compound’s lower hERG liability (>10 µM) suggests a reduced risk of cardiotoxicity compared to fluorophenyl analogs .
Q & A
Q. What are the key synthetic steps for preparing 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., aminopyrazoles and β-diketones). Subsequent functionalization includes alkylation at the 7-amine position with pyridin-3-ylmethyl groups. Key steps:
- Core formation : Cyclization under reflux in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .
- Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the pyridinylmethyl moiety .
- Purification : Column chromatography or recrystallization for ≥95% purity .
Q. How is the compound structurally characterized?
Structural confirmation employs:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., π-stacking in pyridinyl groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Systematic optimization via Design of Experiments (DoE) evaluates:
- Temperature : Elevated temps (80–120°C) accelerate cyclization but may degrade sensitive groups .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling . Example: A 15% yield increase was achieved using microwave-assisted synthesis at 100°C in DMF .
Q. What methodologies assess the compound’s biological activity?
- Enzyme inhibition assays : IC₅₀ determination via fluorescence polarization (FP) or radiometric assays .
- Cellular models : Dose-response curves in cancer cell lines (e.g., MTT assays) .
- Receptor binding : Radioligand displacement (e.g., 5-HT₆ receptor antagonism studies) .
Q. How can contradictions in structure-activity relationship (SAR) data be resolved?
- Statistical analysis : Multivariate regression to isolate substituent effects (e.g., logP vs. activity) .
- Molecular docking : Simulate binding modes to identify steric/electronic conflicts .
- Synthetic validation : Prepare analogs to test conflicting hypotheses (e.g., methyl vs. ethyl groups at position 2) .
Q. Which analytical techniques ensure purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); validate method robustness per ICH guidelines .
- Forced degradation : Expose to heat/light/pH extremes, then monitor via LC-MS for degradation products .
- Karl Fischer titration : Quantify residual solvents (e.g., DMF ≤ 0.1%) .
Q. How is binding affinity to biological targets quantified?
- Surface plasmon resonance (SPR) : Real-time kinetics (ka/kd) for target-ligand interactions .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
- Competitive ELISA : Determine Ki values using fluorescent probes .
Q. What role do substituents play in modulating biological activity?
- Pyridinylmethyl group : Enhances blood-brain barrier penetration via H-bonding with transporters .
- Ethyl vs. methyl at position 2 : Ethyl increases lipophilicity (logP +0.5), improving membrane permeability .
- Phenyl at position 3 : Stabilizes π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Q. How does X-ray crystallography elucidate target interaction mechanisms?
Q. How is metabolic stability evaluated under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
